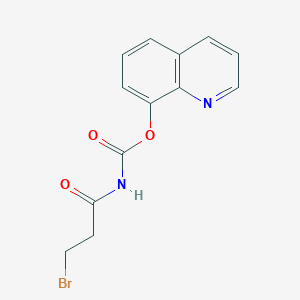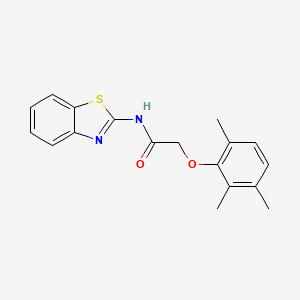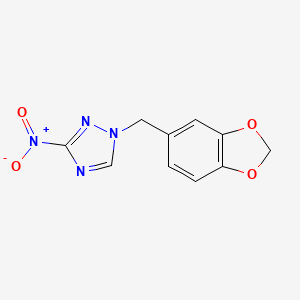
4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine is a chemical compound with potential significance in various fields of chemistry and materials science.
Synthesis Analysis
- Synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions, producing derivatives with diverse structures (A. Hussein et al., 2009).
- Microwave-assisted synthesis methods have been used for similar compounds, enabling rapid generation of heteroaryl ether core structures (Alfred L Williams et al., 2010).
Molecular Structure Analysis
- The molecular structure of related compounds is often characterized by spectroscopic methods such as IR, NMR, and crystallography. These structures may feature complex molecular arrangements and diverse bonding interactions (C. Hawes et al., 2016).
Chemical Reactions and Properties
- Chemical reactions involving compounds like 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine often include nucleophilic aromatic substitution and carbonylation at C−H bonds (Y. Ishii et al., 1997).
Physical Properties Analysis
- The physical properties of these compounds are explored through various analytical techniques, including thermogravimetric analysis and density measurements, which provide insights into their stability and physical behavior (S. T. Asundaria et al., 2010).
Chemical Properties Analysis
- The chemical properties of such compounds are characterized by their reactivity in different chemical reactions and their interaction with other substances, as evidenced by spectroscopic and structural studies (Suranjana Purkait et al., 2017).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
The compound has been utilized in the synthesis of diverse heterocyclic structures. For example, its derivatives have been applied in creating nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its versatility in synthesizing complex organic structures (Hussein et al., 2009).
Dye Production for Synthetic-Polymer Fibers
Derivatives of the compound have been used in producing dyes for synthetic-polymer fibers, demonstrating its applicability in material sciences and textile engineering (Peters & Bide, 1985).
Coordination Chemistry
In coordination chemistry, related ligands have contributed to the synthesis of a series of coordination polymer materials with metals like Co(II), Cd(II), and Ag(I), highlighting the compound's role in developing novel materials with potential applications in catalysis and material science (Hawes et al., 2016).
Nerve Growth Factor Potentiation
The compound B-355252, a derivative, was synthesized to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating its potential therapeutic applications in neurology and regenerative medicine (Williams et al., 2010).
Capillary Chromatography
In analytical chemistry, the compound's derivatives have been utilized in capillary chromatography for the separation of polar aromatic compounds, showcasing its importance in analytical methodologies (Maruška et al., 1999).
Synthesis of Coordination Polymer Materials
Related compounds have been employed in the synthesis of coordination polymer materials, contributing to the field of crystal engineering and materials science, with implications for the development of advanced materials (Arza et al., 2017).
Eigenschaften
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-7-21-19(4-1)5-3-6-20(21)17-24-12-14-25(15-13-24)23-16-18-8-10-22-11-9-18/h1-11,16H,12-15,17H2/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWCVDFHPBMMK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(4-pyridinylmethylene)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)



![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)